Cas no 2229685-79-2 (N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide)

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide 化学的及び物理的性質
名前と識別子
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- N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide
- EN300-1748592
- 2229685-79-2
-
- インチ: 1S/C13H15NO2/c1-10(15)4-5-11-6-8-12(9-7-11)13(16)14(2)3/h4-9H,1-3H3/b5-4+
- InChIKey: NLLSWUGRYMINGN-SNAWJCMRSA-N
- ほほえんだ: O=C(C1C=CC(/C=C/C(C)=O)=CC=1)N(C)C
計算された属性
- せいみつぶんしりょう: 217.110278721g/mol
- どういたいしつりょう: 217.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 37.4Ų
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1748592-1.0g |
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |
2229685-79-2 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1748592-2.5g |
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |
2229685-79-2 | 2.5g |
$2155.0 | 2023-09-20 | ||
Enamine | EN300-1748592-10.0g |
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |
2229685-79-2 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1748592-0.1g |
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |
2229685-79-2 | 0.1g |
$968.0 | 2023-09-20 | ||
Enamine | EN300-1748592-1g |
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |
2229685-79-2 | 1g |
$1100.0 | 2023-09-20 | ||
Enamine | EN300-1748592-5g |
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |
2229685-79-2 | 5g |
$3189.0 | 2023-09-20 | ||
Enamine | EN300-1748592-0.25g |
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |
2229685-79-2 | 0.25g |
$1012.0 | 2023-09-20 | ||
Enamine | EN300-1748592-0.5g |
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |
2229685-79-2 | 0.5g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1748592-0.05g |
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |
2229685-79-2 | 0.05g |
$924.0 | 2023-09-20 | ||
Enamine | EN300-1748592-5.0g |
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |
2229685-79-2 | 5g |
$3189.0 | 2023-06-03 |
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide 関連文献
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamideに関する追加情報
Introduction to N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide (CAS No. 2229685-79-2)
N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide, a compound with the chemical formula C₁₃H₁₃NO₃, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a benzamide moiety and an unsaturated aldehyde group in its structure suggests diverse chemical reactivity and biological interactions. In this comprehensive overview, we delve into the synthesis, pharmacological properties, and recent research applications of this intriguing compound.
The synthesis of N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide involves a multi-step process that requires precise control over reaction conditions. The benzamide group is typically introduced through the condensation of benzoyl chloride with an amine derivative, while the 3-oxobut-1-en-1-yl side chain is incorporated via aldol condensation or similar reactions. The use of high-purity reagents and controlled temperature profiles is essential to ensure high yield and minimal byproduct formation. Advanced techniques such as chromatography and spectroscopy are employed for purification and structural confirmation.
One of the most compelling aspects of N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide is its potential as a pharmacological agent. The benzamide moiety is known to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Recent studies have highlighted the importance of benzamides in modulating enzyme activity and receptor binding. The unsaturated aldehyde group in this compound adds an additional layer of complexity, allowing for further functionalization and derivatization to enhance its pharmacological profile.
Current research in this area has focused on exploring the compound's interactions with specific biological targets. For instance, studies have demonstrated that N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide can interact with certain enzymes involved in pain signaling pathways. This interaction has been linked to its potential use in developing novel analgesic drugs. Additionally, the compound's ability to modulate neurotransmitter release has been investigated, suggesting its relevance in neuropharmacological applications.
The structural features of N,N-dimethyl-4-(3-oxobut-1-en1-yl)benzamide make it a versatile scaffold for drug design. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of its pharmacokinetic properties. Researchers have employed computational methods to predict how modifications to the molecule could affect its binding affinity and metabolic stability. These studies have provided valuable insights into optimizing the compound for therapeutic use.
In addition to its pharmacological potential, N,N-dimethyl-4-(3-oxobut-1-en1-yl)benzamide has shown promise in material science applications. Its unique chemical structure allows it to participate in various polymerization reactions, making it a candidate for developing novel materials with enhanced mechanical or thermal properties. The unsaturated aldehyde group can undergo cross-linking reactions with other functional molecules, leading to the formation of complex polymers with tailored properties.
The latest advancements in synthetic chemistry have enabled more efficient and scalable production methods for N,N-dimethyl-4-(3-oxobut-1-en1-yl)benzamide. Techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times and improved yields. These innovations are crucial for facilitating further research and commercial development of the compound.
Ethical considerations are also an important aspect of research involving N,N-dimethyl-4-(3-oxobut-1-en1-yl)benzamide. Ensuring responsible handling of chemicals and adherence to regulatory guidelines is paramount to safeguarding both researchers and the environment. Collaborative efforts between academia and industry are essential for promoting safe and sustainable practices in chemical synthesis and application.
Looking ahead, the future research directions for N,N-dimethyl-4-(3-oxobut-1-en1-yl)benzamide are promising. Investigations into its mechanism of action at a molecular level will provide deeper insights into its biological effects. Furthermore, exploring its potential as a lead compound for drug discovery could lead to the development of novel therapeutic agents targeting various diseases.
In conclusion, N,N-dimethyl-4-(3-oxobut-1-en1-yl)benzamide is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features offer opportunities for diverse applications, making it a subject of intense scientific interest. As research continues to uncover new aspects of this molecule, it is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.
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